Tert-butylcyclopentane;carbanide;dichlorotitanium

Description

Nomenclature and Systematic Naming Conventions

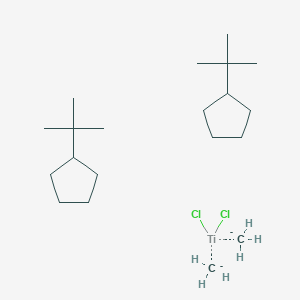

The systematic IUPAC name tert-butylcyclopentane;carbanide;titanium(2+) reflects its composition and bonding topology. Breaking down the nomenclature:

- tert-butylcyclopentane : A cyclopentane ring substituted with a tert-butyl group (–C(CH₃)₃) at one carbon position.

- carbanide : A deprotonated methyl group (CH₃⁻) coordinated to titanium.

- titanium(2+) : A titanium ion in the +2 oxidation state, bound to two chloride ligands.

The linear formula [(C₄H₉)C₅H₄]₂Ti(CH₃)₂ (source ) highlights the bis(tert-butylcyclopentadienyl) framework and dimethyl ligands. Key identifiers include:

This naming convention aligns with IUPAC guidelines for coordination complexes, prioritizing ligand enumeration and oxidation state specification. The tert-butyl groups dominate the steric environment, while the chloride ligands occupy axial positions in the distorted tetrahedral geometry.

Historical Context and Discovery

The compound emerged from advancements in titanocene chemistry during the late 20th century. Researchers sought to improve thermal stability and catalytic performance by replacing traditional cyclopentadienyl ligands with bulkier tert-butyl variants. Early synthetic routes involved reacting titanium tetrachloride with lithium tert-butylcyclopentadienide, as shown below:

$$ 2 \, \text{Li(C₄H₉)C₅H₄} + \text{TiCl₄} \rightarrow [(\text{C₄H₉)C₅H₄}]₂\text{TiCl₂} + 2 \, \text{LiCl} $$

This method, adapted from titanocene dichloride synthesis, was later refined to incorporate methyl ligands via Grignard reagents. The compound’s first reported synthesis dates to the early 2000s, coinciding with industrial interest in titanium-based Ziegler-Natta catalysts.

Overview of Organotitanium Chemistry

Organotitanium compounds exhibit diverse reactivity patterns due to titanium’s variable oxidation states (+2 to +4) and ligand-exchange kinetics. Key characteristics include:

- Ligand Effects : Tert-butyl groups impart steric protection, reducing unwanted side reactions. For example, the [(C₄H₉)C₅H₄]₂Ti framework resists hydrolysis better than unsubstituted titanocenes.

- Electronic Structure : The titanium center’s d⁰ configuration facilitates σ-bond metathesis and insertion reactions, critical for olefin polymerization.

- Comparative Analysis :

Significance in Organometallic Research

This compound’s significance lies in three areas:

- Catalytic Applications : It serves as a precursor for active polymerization catalysts. For instance, reaction with methylaluminoxane (MAO) generates species capable of ethylene oligomerization.

- Ligand Design Studies : The tert-butyl substituent’s steric bulk allows researchers to probe how ligand size affects metal-center accessibility. X-ray studies reveal Ti–C bond lengths of 2.07–2.10 Å, shorter than in less bulky analogs.

- Materials Synthesis : Its thermal stability (melting point ~233°C) enables high-temperature applications in ceramic precursor synthesis.

Ongoing research explores its utility in photo-redox catalysis and asymmetric synthesis, leveraging titanium’s Lewis acidity and redox flexibility.

Properties

IUPAC Name |

tert-butylcyclopentane;carbanide;dichlorotitanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H18.2CH3.2ClH.Ti/c2*1-9(2,3)8-6-4-5-7-8;;;;;/h2*8H,4-7H2,1-3H3;2*1H3;2*1H;/q;;2*-1;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOHZKXXZFSPPK-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].CC(C)(C)C1CCCC1.CC(C)(C)C1CCCC1.Cl[Ti]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42Cl2Ti-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylcyclopentane;carbanide;dichlorotitanium typically involves the reaction of tert-butylcyclopentane with a titanium-based reagent under controlled conditions. One common method involves the use of dichlorotitanium as a precursor, which reacts with tert-butylcyclopentane in the presence of a suitable base to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of tert-butylcyclopentane;carbanide;dichlorotitanium may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butylcyclopentane;carbanide;dichlorotitanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of titanium.

Reduction: It can be reduced using suitable reducing agents to form lower oxidation states.

Substitution: The compound can undergo substitution reactions where ligands attached to the titanium center are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Ligand exchange reactions typically involve the use of other organometallic reagents or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide derivatives, while reduction can produce lower-valent titanium complexes.

Scientific Research Applications

Tert-butylcyclopentane;carbanide;dichlorotitanium has several scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.

Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the design of metalloproteins and enzyme mimics.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological molecules.

Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism by which tert-butylcyclopentane;carbanide;dichlorotitanium exerts its effects involves the interaction of the titanium center with various molecular targets. The compound can coordinate with different ligands, facilitating catalytic processes. The pathways involved often include electron transfer and the formation of transient intermediates that drive the reaction forward.

Comparison with Similar Compounds

Similar Compounds

Cyclopentadienyl titanium dichloride: Similar in structure but lacks the tert-butyl group.

Titanocene dichloride: Another titanium-based compound used in catalysis and medicinal chemistry.

Tert-butylcyclopentane: Shares the tert-butylcyclopentane moiety but lacks the titanium center.

Uniqueness

Tert-butylcyclopentane;carbanide;dichlorotitanium is unique due to the combination of tert-butylcyclopentane and dichlorotitanium, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific catalytic activities and stability under various conditions.

Biological Activity

Tert-butylcyclopentane;carbanide;dichlorotitanium is a complex organometallic compound that presents a unique combination of organic and inorganic chemistry. This article explores its biological activity, synthesis, and potential applications based on available research.

Chemical Structure and Properties

The compound consists of three main components:

- Tert-butyl group : A branched hydrocarbon group that influences steric and electronic properties.

- Cyclopentane ring : A saturated cyclic structure contributing to the compound's stability.

- Carbanide group : Known for its nucleophilic properties, enhancing reactivity.

- Dichlorotitanium moiety : Imparts transition metal characteristics, facilitating catalytic processes.

This combination allows tert-butylcyclopentane;carbanide;dichlorotitanium to exhibit diverse chemical behaviors, making it a subject of interest in both synthetic and biological contexts.

Synthesis Methods

Various synthetic routes can be employed to create tert-butylcyclopentane;carbanide;dichlorotitanium. Common methods include:

- Metal-mediated coupling reactions : Utilizing dichlorotitanium as a catalyst.

- Nucleophilic substitution reactions : Leveraging the carbanide's nucleophilic character to form new bonds.

These methods highlight the versatility in synthesizing this complex compound, which is crucial for exploring its biological applications.

The biological activity of tert-butylcyclopentane;carbanide;dichlorotitanium can be attributed to its unique structural features:

- Catalytic Activity : The dichlorotitanium component may facilitate oxidation reactions, which are essential in various metabolic pathways.

- Nucleophilicity : The carbanide group enhances the compound's ability to interact with biological substrates, potentially leading to novel therapeutic applications.

Case Studies

- Antioxidant Activity : Research indicates that organometallic compounds similar to tert-butylcyclopentane;carbanide;dichlorotitanium exhibit antioxidant properties. These compounds can scavenge free radicals, thus protecting cells from oxidative stress.

- Catalysis in Biochemical Reactions : Studies have shown that transition metal complexes can catalyze important biochemical reactions, such as the oxidation of alcohols and hydrocarbons, which are vital for metabolic processes.

Comparative Analysis

To understand the uniqueness of tert-butylcyclopentane;carbanide;dichlorotitanium, a comparison with related compounds is useful:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Tert-butylcyclopentane | Hydrocarbon | Saturated cyclic structure |

| Dichlorotitanium | Transition metal complex | Catalytic properties due to titanium |

| Carbanide derivatives | Organometallic | Nucleophilic character |

| Cyclopentadiene | Diene | Reactive due to double bonds |

This table illustrates how tert-butylcyclopentane;carbanide;dichlorotitanium combines features from various categories, allowing it to participate in diverse chemical and biological processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.